molecular formula C5H3BrN2 B1442739 4-Bromo-1H-pyrrole-2-carbonitrile CAS No. 1221435-18-2

4-Bromo-1H-pyrrole-2-carbonitrile

Cat. No.: B1442739
CAS No.: 1221435-18-2
M. Wt: 170.99 g/mol
InChI Key: MDGARDUARHMMAR-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrole-2-carbonitrile is a halogenated heterocyclic compound with the molecular formula C5H3BrN2 and a molecular weight of 170.99 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a cyano group at the 2-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile typically involves the bromination of pyrrole-2-carbonitrile. One common method is the reaction of pyrrole-2-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyrrole derivatives with various functional groups.

    Oxidation Reactions: Pyrrole-2-carboxylic acids and related compounds.

    Reduction Reactions: Amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrole-2-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity . The presence of the bromine and cyano groups can enhance its binding affinity and specificity for these targets. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison: 4-Bromo-1H-pyrrole-2-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of electronic and steric effects that can be advantageous in specific synthetic and biological applications .

Properties

IUPAC Name

4-bromo-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGARDUARHMMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718316
Record name 4-Bromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221435-18-2
Record name 4-Bromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrole-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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